molecular formula C11H11BrF3NO3S B1372474 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine CAS No. 1020253-04-6

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Cat. No.: B1372474
CAS No.: 1020253-04-6
M. Wt: 374.18 g/mol
InChI Key: BPOIFMSALBFKLX-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a chemical compound with the molecular formula C11H11BrF3NO3S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylsulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with sodium iodide, the product would be 4-(4-Iodo-3-(trifluoromethyl)phenylsulfonyl)morpholine.

Scientific Research Applications

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine.

    4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine: A structural isomer with different substitution patterns on the phenyl ring.

Uniqueness

This compound is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOIFMSALBFKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674373
Record name 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-04-6
Record name 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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